4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Description
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a carbohydrazide moiety at position 3. Its synthesis typically involves the reaction of ethyl 4-methyl-2-phenylthiazole-5-carboxylate with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide derivative as a yellow precipitate after recrystallization . This compound serves as a versatile synthon in medicinal chemistry, enabling the construction of diverse derivatives such as thiadiazoles, thiazoles, and hydrazone-linked hybrids, which are investigated for anticancer, antimicrobial, and DNA-binding activities .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSOVDYCSQOIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351940 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61292-08-8 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
Preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Esters
A key intermediate is the 4-methyl-thiazole-5-carboxylic acid methyl or ethyl ester, which can be synthesized via established methods such as:
- Esterification of 4-methyl-thiazole-5-carboxylic acid.
- Direct synthesis from thiazole precursors.
One patent (CA2483482A1) describes preparation of 4-methyl-thiazole-5-carboxylic acid methyl ester, which is then reduced and oxidized to obtain related aldehyde intermediates for further functionalization.
Conversion to Carbohydrazide
The ester derivative is reacted with hydrazine hydrate under reflux conditions to yield the corresponding carbohydrazide. This reaction typically proceeds via nucleophilic substitution on the ester carbonyl carbon, replacing the ester group with the hydrazide moiety.
Typical Reaction Conditions:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Ester + Hydrazine Hydrate | Hydrazine hydrate (excess) | Reflux in ethanol or methanol, 4-6 hours | Formation of carbohydrazide |
| Work-up | Cooling, filtration | Purification by recrystallization or chromatography | Pure carbohydrazide compound |
Example Synthesis from Literature
Though specific literature on this compound is limited, related compounds such as 4-methyl-2-(pyridin-4-yl)-thiazole-5-carbohydrazide have been synthesized by hydrazinolysis of the corresponding ester. The procedure involves:
- Dissolving the ester in an appropriate solvent (ethanol or methanol).
- Adding hydrazine hydrate dropwise.
- Heating under reflux for several hours.
- Cooling and isolating the crystalline carbohydrazide by filtration.
The product is characterized by NMR (1H and 13C) and mass spectrometry to confirm structure.
Purification and Characterization
Purification methods include:
- Recrystallization from solvents such as ethanol or ethyl acetate.
- Chromatographic techniques if necessary.
Characterization data typically reported:
- Melting point determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Mass spectrometry.
- High-performance liquid chromatography (HPLC) purity analysis.
Detailed Research Findings and Data Tables
Reaction Yields and Purity
| Compound | Starting Material | Reagents | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| 4-Methyl-thiazole-5-carboxylic acid methyl ester | 4-Methyl-thiazole-5-carboxylic acid | Methanol, acid catalyst | 85-90 | >98 | Esterification step |
| This compound | Corresponding ester | Hydrazine hydrate | 75-85 | >95 | Reflux in ethanol, 4-6 hours |
Reaction Monitoring and Optimization
- HPLC is used to monitor the progress of hydrazinolysis and to confirm the completion of reaction.
- Reaction temperature control (usually reflux) is critical to maximize yield and minimize side reactions.
- Excess hydrazine hydrate ensures complete conversion.
Comparative Oxidation Methods for Intermediate Preparation
For related thiazole intermediates, oxidation of hydroxymethyl derivatives to aldehydes (precursors for carbohydrazides) has been achieved by:
| Oxidizing Agent | Conditions | Yield (%) | Purity (HPLC %) | Reference |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | DCM, 15-30 °C, 1-2 h | 85-90 | >99 | |
| TEMPO/NaOCl system | DCM/water biphasic, 0-2 °C, 1 h | 75-80 | 97-98 |
These oxidation steps are important for preparing aldehyde intermediates that can be subsequently converted to hydrazides.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring into corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Substitution reactions can replace hydrogen atoms on the thiazole ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine), alkyl halides, and strong bases are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Halogenated thiazoles and alkylated thiazoles.
Scientific Research Applications
Pharmaceutical Development
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is primarily utilized in the synthesis of novel pharmaceuticals. Its derivatives have shown promising results in:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells. For instance, research demonstrated that it exhibited significant cytotoxic effects against HepG2 liver cancer cells with an IC50 value around 20 µM.
- Antimicrobial Properties : The compound has been tested against various bacterial strains, showing notable inhibition zones, suggesting its potential as an antimicrobial agent .
The biological activities associated with this compound include:
- Antioxidant Effects : Research has shown that derivatives of this compound possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Potential : Thiazole derivatives have demonstrated anti-inflammatory effects, making them candidates for treating chronic inflammatory conditions.
Anticancer Activity Against HepG2 Cells
A study evaluated the cytotoxicity of this compound on HepG2 cells using MTT assays. The results indicated effective growth inhibition at low concentrations, supporting its development as a potential anticancer drug.
Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results confirmed significant antibacterial activity, which opens avenues for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism by which 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : The phenyl group at position 2 enhances planarity and π-π stacking interactions, critical for DNA intercalation in anticancer applications . Fluorine or pyridinyl substitutions improve antibacterial potency by modulating electronic properties and lipophilicity .
- Reactivity: The hydrazide group enables diverse derivatization. For example, reaction with hydrazonoyl chlorides yields 1,3,4-thiadiazoles, whereas condensation with aldehydes forms hydrazones with enhanced bioactivity .
Anticancer Activity:
- 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide derivatives exhibit significant activity against HepG-2 hepatocellular carcinoma cells. For instance, compound 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) show potent cytotoxicity, attributed to thiadiazole and thiazole ring systems that disrupt cellular replication .
- In contrast, Terzioglu and Gursoy’s hydrazone derivatives of imidazo-thiadiazole carbohydrazides display lower potency (IC₅₀ > 10 µg/mL), highlighting the superiority of thiazole-thiadiazole hybrids .
Antimicrobial Activity:
- The (E)-N′-(4-fluorobenzylidene) derivative shows selective inhibition against Bacillus subtilis (MIC = 8 µg/mL), likely due to fluorine’s electronegativity enhancing membrane penetration .
- Unsubstituted carbohydrazides (e.g., parent compound) exhibit weaker antimicrobial effects, emphasizing the role of arylidene substituents in bioactivity .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The parent compound shows characteristic N–H stretches at ~3350 cm⁻¹ and C=O stretches at ~1700 cm⁻¹. Fluorinated analogs exhibit additional C–F vibrations near 1250 cm⁻¹ .
- ¹H NMR : The phenyl protons resonate as multiplets at δ 7.2–7.8 ppm, while the hydrazide NH proton appears as a singlet near δ 11.2 ppm .
Biological Activity
4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique thiazole structure, has shown promise in various biological assays, making it an interesting subject for further study.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3OS. Its structure features a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values that suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Various studies have utilized cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess its cytotoxic effects. The compound exhibited IC50 values indicating effective inhibition of cell proliferation.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
| PC3 | 25 |
The mechanism underlying the biological activity of this compound is believed to involve the disruption of cellular processes in target organisms or cells. For antimicrobial activity, it may inhibit key metabolic pathways or cellular structures essential for bacterial survival. In cancer cells, the compound may induce apoptosis or inhibit cell cycle progression through various signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains found that the compound significantly reduced bacterial growth compared to control groups, demonstrating its potential as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In a comparative study with standard chemotherapeutics like Doxorubicin, this compound showed comparable cytotoxic effects against the MCF-7 and HepG2 cell lines, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide?
The compound is typically synthesized via hydrazide formation from its corresponding ester. For example, 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carbohydrazide was prepared by reacting the ethyl ester derivative with hydrazine hydrate under reflux in ethanol . Characterization is achieved using FT-IR, NMR, and LCMS to confirm the hydrazide functional group (–CONHNH₂). Reaction optimization may involve adjusting solvent polarity and temperature to improve yield .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via HPLC or elemental analysis, while structural confirmation relies on spectroscopic methods:
- 1H/13C-NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- FT-IR : Confirms N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and molecular geometry using SHELXL for refinement .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges in cyclization reactions involving this carbohydrazide?
Substituents on the phenyl ring influence reaction pathways. For instance, 4-methylphenylhydrazine forms indole derivatives, while unsubstituted phenylhydrazine yields pyrazole byproducts due to electronic and steric effects . Computational tools (e.g., DFT) can predict reactive sites, and reaction conditions (e.g., acid catalysis) may direct selectivity toward desired products .
Q. How does this carbohydrazide interact with aromatic aldehydes to form bioactive Schiff bases?
The –NHNH₂ group reacts with aldehydes (e.g., 4-fluorobenzaldehyde) under mild acid catalysis (acetic acid) to form hydrazones. These Schiff bases exhibit enhanced biological activity, such as DNA binding affinity, validated via UV-Vis titration and fluorescence quenching . Optimizing molar ratios and solvent polarity (e.g., ethanol vs. DMF) improves imine formation efficiency .
Q. What computational methods predict the compound’s binding modes with biological targets?
AutoDock Vina is employed for molecular docking, utilizing a Lamarckian genetic algorithm to simulate ligand-receptor interactions. The scoring function evaluates binding affinity (ΔG), while PyMOL visualizes poses (e.g., hydrogen bonding with DNA minor grooves) . Validation includes comparing docking results with experimental IC₅₀ values from antimicrobial assays .
Q. Why do contradictory results arise in reactions with substituted phenylhydrazines?
Electron-donating groups (e.g., 4-methoxy) favor indole formation via intramolecular cyclization, while electron-withdrawing groups or steric hindrance promote alternative pathways (e.g., pyrazole derivatives). Detailed mechanistic studies using LC-MS intermediates and kinetic analysis are critical to resolving such discrepancies .
Methodological Considerations
Q. How are crystallographic data for this compound processed and refined?
Single-crystal X-ray diffraction data are integrated using SAINT and scaled with SADABS. SHELXL refines structures via full-matrix least-squares, with anisotropic displacement parameters for non-H atoms. WinGX and ORTEP generate publication-quality thermal ellipsoid diagrams .
Q. What in vitro assays evaluate its pharmacological potential?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
